5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide
CAS No.: 2309468-84-4
Cat. No.: VC6814946
Molecular Formula: C6H10ClN3O2S
Molecular Weight: 223.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2309468-84-4 |
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Molecular Formula | C6H10ClN3O2S |
Molecular Weight | 223.68 |
IUPAC Name | 5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide |
Standard InChI | InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3,(H2,8,11,12) |
Standard InChI Key | FOAJTDVEROXWOV-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1S(=O)(=O)N)CCl)C |
Introduction
Structural Characteristics and Nomenclature
The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. In 5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide, substituents are distributed as follows:
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1- and 3-positions: Methyl groups (–CH₃)
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4-position: Sulfonamide (–SO₂NH₂)
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5-position: Chloromethyl (–CH₂Cl)
This arrangement creates a sterically congested environment, influencing reactivity and intermolecular interactions. The sulfonamide group enhances hydrogen-bonding capacity, while the chloromethyl moiety introduces electrophilic character .
Molecular and Spectroscopic Data
X-ray crystallography data for this exact compound remains unpublished, but related pyrazole-sulfonamides exhibit planar ring systems with sulfonamide groups adopting twisted conformations relative to the heterocycle .
Synthetic Methodologies
Route 1: Sulfonamide Coupling
A validated approach for pyrazole-4-sulfonamides involves reacting pyrazole-4-sulfonyl chloride with amines under basic conditions :
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Sulfonyl Chloride Preparation: Chlorosulfonation of 1,3-dimethylpyrazole using ClSO₃H.
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Amine Coupling: Treatment with aqueous ammonia (NH₃) in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as base .
Optimized Conditions:
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Solvent: DCM (10 vol)
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Base: DIPEA (3.0 equiv)
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Temperature: 25–30°C
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Reaction Time: 16 hours
Route 2: Chloromethylation
Post-synthetic modification introduces the chloromethyl group:
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Mannich Reaction: Condensation of 1,3-dimethylpyrazole-4-sulfonamide with formaldehyde and HCl .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Challenges:
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Regioselectivity issues due to competing reactions at N1 and C5 positions .
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Stability of chloromethyl group under basic conditions.
Physicochemical Properties
Solubility and Partitioning
Parameter | Value | Method |
---|---|---|
LogP (iLOGP) | 1.65 | Predicted |
Aqueous Solubility | 2.46 mg/mL (ESOL) | Predicted |
TPSA | 43.35 Ų | Calculated |
The compound exhibits moderate lipophilicity, favoring membrane permeability. Limited aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .
Stability Profile
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Thermal Stability: Decomposes above 200°C (DSC).
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Hydrolytic Sensitivity: Chloromethyl group susceptible to nucleophilic displacement (e.g., by H₂O/OH⁻).
Toxicity Profile
Parameter | Specification | Source |
---|---|---|
GHS Pictograms | ⚠️ (Health Hazard) | |
Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation) |
Comparative Analysis of Pyrazole Sulfonamides
Compound | CAS Number | Molecular Weight | IC₅₀ (U937) | LogP |
---|---|---|---|---|
5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide | - | 223.68 | 18 μM* | 1.65 |
3,5-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | 175.21 | 45 μM | 0.87 |
1,3,5-Trimethyl-pyrazole-4-sulfonamide | 2167163-78-0 | 189.24 | 32 μM | 1.12 |
*Predicted based on structural analogs .
Future Directions
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Targeted Drug Delivery: Conjugation to nanoparticle carriers to improve solubility and tumor selectivity.
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Structure-Activity Relationships (SAR): Systematic variation of substituents at C5 to optimize potency.
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In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability in rodent models.
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